1,3-Bis(2-aminoethyl)thiourea dihydrochloride 1,3-Bis(2-aminoethyl)thiourea dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1639405-29-0
VCID: VC0057171
InChI: InChI=1S/C5H14N4S.2ClH/c6-1-3-8-5(10)9-4-2-7;;/h1-4,6-7H2,(H2,8,9,10);2*1H
SMILES: C(CNC(=S)NCCN)N.Cl.Cl
Molecular Formula: C₅H₁₆Cl₂N₄S
Molecular Weight: 235.18

1,3-Bis(2-aminoethyl)thiourea dihydrochloride

CAS No.: 1639405-29-0

Cat. No.: VC0057171

Molecular Formula: C₅H₁₆Cl₂N₄S

Molecular Weight: 235.18

* For research use only. Not for human or veterinary use.

1,3-Bis(2-aminoethyl)thiourea dihydrochloride - 1639405-29-0

Specification

CAS No. 1639405-29-0
Molecular Formula C₅H₁₆Cl₂N₄S
Molecular Weight 235.18
IUPAC Name 1,3-bis(2-aminoethyl)thiourea;dihydrochloride
Standard InChI InChI=1S/C5H14N4S.2ClH/c6-1-3-8-5(10)9-4-2-7;;/h1-4,6-7H2,(H2,8,9,10);2*1H
SMILES C(CNC(=S)NCCN)N.Cl.Cl

Introduction

Chemical Structure and Properties

The compound’s structure consists of a thiourea backbone (N–C(=S)–N) substituted with two 2-aminoethyl groups (–CH₂CH₂NH₂) and two hydrochloride counterions. This arrangement confers amphiphilic properties, balancing hydrophilic amine groups and a hydrophobic thiourea core.

Key Structural Features:

  • Thiourea Core: The C=S group enables hydrogen bonding and π-π interactions, critical for molecular recognition applications .

  • Bis(2-aminoethyl) Chains: Provide two primary amines for further functionalization, such as coordination with metal ions or reaction with electrophiles .

  • Dihydrochloride Form: Enhances solubility in polar solvents while maintaining ionic interactions in biological systems.

Table 1: Physicochemical Properties of 1,3-Bis(2-aminoethyl)thiourea dihydrochloride

PropertyValue/DescriptionSource
CAS Number1639405-29-0
Molecular FormulaC₅H₁₆Cl₂N₄S
Molecular Weight235.18 g/mol
SolubilityHigh in aqueous and polar solvents
StabilityStable under standard storage conditions
CSANMR Nonequivalence (ppm)Substrate (DNB Derivative)Source
Monomeric Thiourea (TMA)0.15–0.20Phenylglycine
Dimeric Thiourea (BTDA)0.20–0.25Phenylglycine
1,3-Bis(2-aminoethyl)thioureaNot reportedHypothetical
CompoundIC₅₀ (μM)Cell LineMechanismSource
125A549Apoptosis
418A549IL-6 Inhibition
612MCF-7Necrosis

Structural and Spectroscopic Characterization

X-ray crystallography and NMR studies of analogs provide insights into its likely conformation:

Key Observations:

  • Hydrogen Bonding: Intramolecular N–H···S interactions stabilize the thiourea backbone, as seen in 3-(4-methoxyphenyl)-1,1-bis{2-[3-(4-methoxyphenyl)thioureido]ethyl}thiourea .

  • Intercalation: C–H···π interactions between alkyl chains and aromatic rings enhance crystal packing .

Figure 1: Hypothetical Crystal Packing of 1,3-Bis(2-aminoethyl)thiourea dihydrochloride
(Adapted from structural analogs in )

Challenges and Future Directions

Unexplored Avenues:

  • Metal Coordination: The bis(2-aminoethyl) groups may chelate transition metals, forming complexes with catalytic or sensing applications.

  • Antiviral Activity: Thioureas inhibit viral proteases; derivatives could be tested against SARS-CoV-2 or HIV.

Research Gaps:

  • Direct Biological Data: No studies explicitly evaluate 1,3-Bis(2-aminoethyl)thiourea dihydrochloride.

  • Solubility in Nonpolar Solvents: Limited data on its behavior in CDCl₃ or toluene .

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